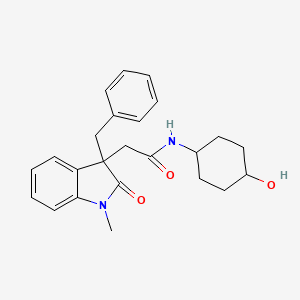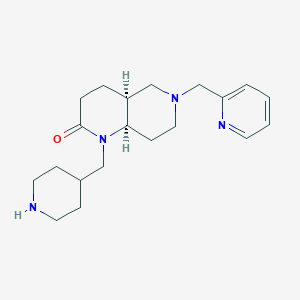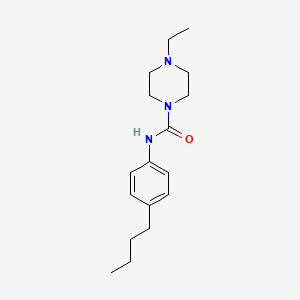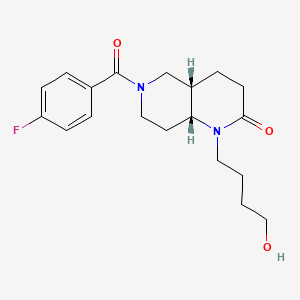
3-(4-methoxyphenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxyphenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole, also known as MFO, is a heterocyclic organic compound that has gained significant attention in scientific research. MFO belongs to the class of oxadiazoles, which have shown promising biological activities such as antimicrobial, antitumor, and anti-inflammatory properties.
作用机制
The mechanism of action of 3-(4-methoxyphenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole is not fully understood, but it is believed that this compound exerts its biological activities by interacting with cellular targets such as enzymes and receptors. For instance, this compound has been reported to inhibit the activity of bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, a process of programmed cell death, in cancer cells. This compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been reported to have hepatoprotective activity by reducing liver damage caused by toxic substances.
实验室实验的优点和局限性
3-(4-methoxyphenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activities can be easily evaluated using various in vitro assays. However, this compound also has some limitations for lab experiments. It is poorly soluble in water, which can limit its bioavailability and efficacy. Moreover, this compound can be unstable under certain conditions, which can affect its biological activities.
未来方向
There are several future directions for the research on 3-(4-methoxyphenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole. One possible direction is to investigate the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to evaluate its potential as a therapeutic agent. Moreover, the use of this compound in combination with other drugs or therapies should be explored to enhance its efficacy and reduce its toxicity. Finally, the development of novel drug delivery systems for this compound can improve its bioavailability and therapeutic potential.
Conclusion:
In conclusion, this compound is a promising compound that has shown potent biological activities such as antimicrobial, antitumor, and anti-inflammatory properties. The synthesis method of this compound is relatively simple, and its biological activities can be easily evaluated using various in vitro assays. However, this compound also has some limitations for lab experiments such as poor solubility and instability. Future research on this compound should focus on identifying more potent and selective compounds, evaluating its pharmacokinetics and pharmacodynamics in vivo, and exploring its use in combination with other drugs or therapies.
合成方法
3-(4-methoxyphenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole can be synthesized by a one-pot reaction of 4-methoxybenzohydrazide, 2-acetylfuran, and acetic anhydride in the presence of a catalytic amount of sulfuric acid. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form this compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, time, and reaction stoichiometry.
科学研究应用
3-(4-methoxyphenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole has been extensively studied for its biological activities such as antimicrobial, antitumor, and anti-inflammatory properties. In vitro studies have shown that this compound exhibits potent antimicrobial activity against a wide range of bacteria and fungi. This compound also shows promising antitumor activity against various cancer cell lines such as breast, lung, and liver cancer cells. Moreover, this compound has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
3-(4-methoxyphenyl)-5-(2-methylfuran-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-9-12(7-8-18-9)14-15-13(16-19-14)10-3-5-11(17-2)6-4-10/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNCMJCEPGDBFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2R*,3S*,6R*)-5-(1-benzofuran-3-ylcarbonyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5405896.png)

![5-(2,3-dimethoxyphenyl)-3-[2-(2,3-dimethoxyphenyl)vinyl]-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole](/img/structure/B5405918.png)
![5-amino-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5405921.png)



![N-cyclopropyl-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5405949.png)

![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B5405965.png)
![5-methyl-N-[4-(4-morpholinyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5405987.png)
![7-(4-chlorophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5406002.png)
![2-[1-(5-quinolinylcarbonyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5406006.png)

